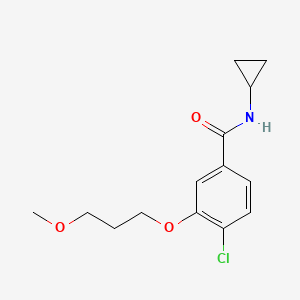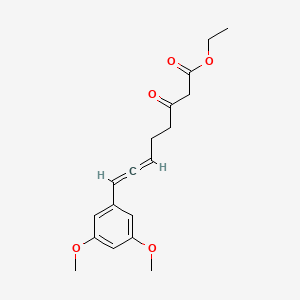![molecular formula C13H12BrF2N3 B14186457 4-Pyrimidinamine, 5-bromo-6-(1-fluoroethyl)-N-[(4-fluorophenyl)methyl]- CAS No. 870621-53-7](/img/structure/B14186457.png)
4-Pyrimidinamine, 5-bromo-6-(1-fluoroethyl)-N-[(4-fluorophenyl)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pyrimidinamine, 5-bromo-6-(1-fluoroethyl)-N-[(4-fluorophenyl)methyl]- is a synthetic organic compound belonging to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with bromine, fluorine, and a fluorophenylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidinamine, 5-bromo-6-(1-fluoroethyl)-N-[(4-fluorophenyl)methyl]- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a pyrimidine derivative followed by the introduction of the fluorine and fluorophenylmethyl groups through nucleophilic substitution reactions. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Pyrimidinamine, 5-bromo-6-(1-fluoroethyl)-N-[(4-fluorophenyl)methyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyrimidine derivative with additional oxygen-containing functional groups, while reduction may lead to the formation of a more saturated compound.
Aplicaciones Científicas De Investigación
4-Pyrimidinamine, 5-bromo-6-(1-fluoroethyl)-N-[(4-fluorophenyl)methyl]- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Pyrimidinamine, 5-bromo-6-(1-fluoroethyl)-N-[(4-fluorophenyl)methyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
4-Pyrimidinamine, 6-(5-bromo-2-fluorophenyl): Similar structure but lacks the 1-fluoroethyl group.
4,6-Pyrimidinediamine, 5-bromo-2-[1-[(2-fluorophenyl)methyl]: Contains a pyrazolo[3,4-b]pyridin-3-yl group instead of the 1-fluoroethyl group.
Uniqueness
4-Pyrimidinamine, 5-bromo-6-(1-fluoroethyl)-N-[(4-fluorophenyl)methyl]- is unique due to the presence of both bromine and fluorine atoms, as well as the fluorophenylmethyl group
Propiedades
Número CAS |
870621-53-7 |
|---|---|
Fórmula molecular |
C13H12BrF2N3 |
Peso molecular |
328.15 g/mol |
Nombre IUPAC |
5-bromo-6-(1-fluoroethyl)-N-[(4-fluorophenyl)methyl]pyrimidin-4-amine |
InChI |
InChI=1S/C13H12BrF2N3/c1-8(15)12-11(14)13(19-7-18-12)17-6-9-2-4-10(16)5-3-9/h2-5,7-8H,6H2,1H3,(H,17,18,19) |
Clave InChI |
GYZALNWNUMYJAF-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C(=NC=N1)NCC2=CC=C(C=C2)F)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![L-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-L-alanyl-(2S)-2-cyclohexylglycyl-N-(4-phenyl-1,2,3-thiadiazol-5-yl)-](/img/structure/B14186390.png)
![1-[2-(4-Hydroxyphenyl)-2-oxoethyl]thiolan-1-ium bromide](/img/structure/B14186399.png)
![1H-Indazole-3-carboxylic acid, 1-[(2,4-difluorophenyl)methyl]-](/img/structure/B14186407.png)




![6-[(Trimethylsilyl)methyl]hepta-4,6-dien-1-ol](/img/structure/B14186437.png)





![[1,4-Phenylenebis(methyleneoxypropane-3,1-diyl)]bis(triethoxysilane)](/img/structure/B14186462.png)
